
1-(4-Methyl-2-phenyl-1,3-thiazol-5-yl)ethanone;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethan-1-onehydrochloride is a compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure.
Preparation Methods
The synthesis of 1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethan-1-onehydrochloride typically involves the reaction of ethyl 4-bromo-3-oxopentanoate with thiourea in ethanol, resulting in the formation of an ester compound during the early stages of synthesis . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethan-1-onehydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. .
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiazolidines.
Scientific Research Applications
1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethan-1-onehydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: It is investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: It is used in the production of dyes, fungicides, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethan-1-onehydrochloride involves its interaction with various molecular targets and pathways. For instance, it may bind to specific enzymes or receptors, altering their activity and leading to physiological effects. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethan-1-onehydrochloride can be compared with other thiazole derivatives, such as:
2-methyl-4-phenylthiazole: Known for its antimicrobial properties.
4-methyl-2-phenylthiazole: Studied for its potential anti-inflammatory effects.
5-phenyl-2-thiazolamine: Investigated for its anticancer activities
The uniqueness of 1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethan-1-onehydrochloride lies in its specific chemical structure, which imparts distinct physical and chemical properties, making it suitable for various applications.
Properties
Molecular Formula |
C12H12ClNOS |
|---|---|
Molecular Weight |
253.75 g/mol |
IUPAC Name |
1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethanone;hydrochloride |
InChI |
InChI=1S/C12H11NOS.ClH/c1-8-11(9(2)14)15-12(13-8)10-6-4-3-5-7-10;/h3-7H,1-2H3;1H |
InChI Key |
BSLSAPOYQFSQSI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


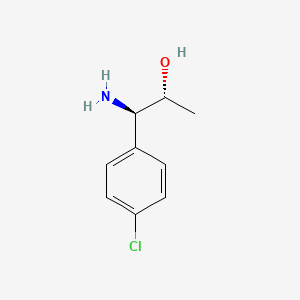
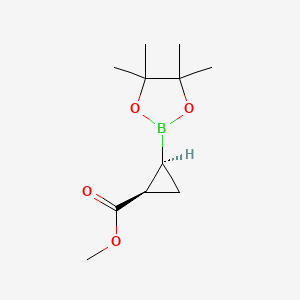
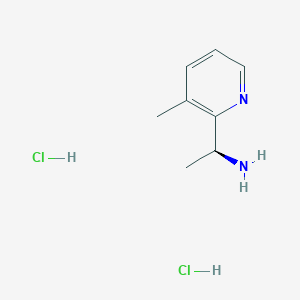
![[(4E)-1,1-dioxo-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-4-ylidene]amino2-methylbenzoate](/img/structure/B13056708.png)
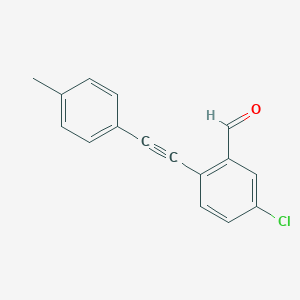
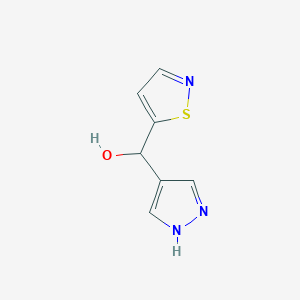
![(Z)-[(4-bromophenyl)[2-(4-chlorophenyl)cyclopropyl]methylidene]aminocyclopropanecarboxylate](/img/structure/B13056733.png)
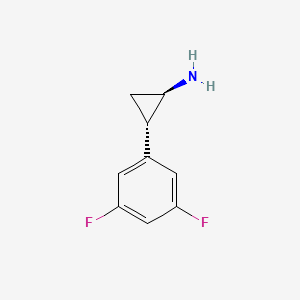
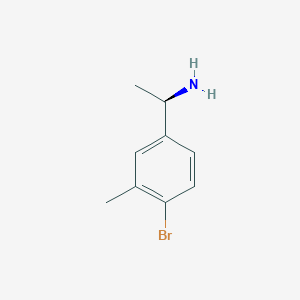
![[(4E)-1,1-dioxo-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-4-ylidene]amino3-methoxybenzoate](/img/structure/B13056750.png)
![ethylN-{2-[2-(2,4-difluorophenyl)hydrazin-1-ylidene]-3-oxobutanoyl}carbamate](/img/structure/B13056753.png)
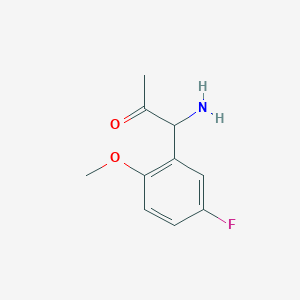

![5-Bromo-2-(1H-pyrrolo[2,3-C]pyridin-1-YL)pyridin-4-amine](/img/structure/B13056785.png)
